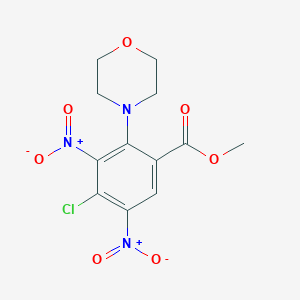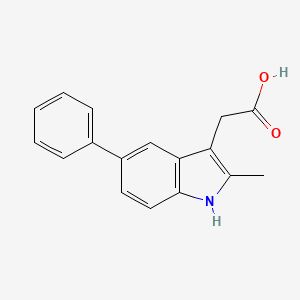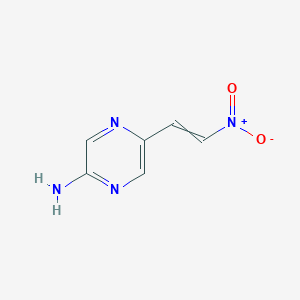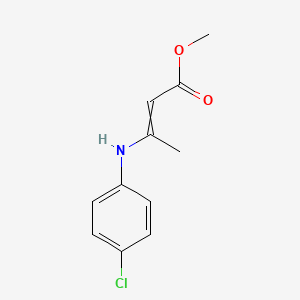![molecular formula C11H12ClN3 B14175313 5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline CAS No. 922711-59-9](/img/structure/B14175313.png)
5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline is a compound that features a chloro-substituted aniline linked to a methyl-substituted imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline typically involves the reaction of 5-chloro-2-nitroaniline with 2-methylimidazole under reductive conditions. The nitro group is reduced to an amine, and the imidazole ring is introduced via nucleophilic substitution. Common reagents for this synthesis include hydrogen gas with a palladium catalyst or other reducing agents like iron powder in acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction can further modify the imidazole ring or the aniline moiety.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives depending on the nucleophile introduced.
科学的研究の応用
5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of 5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby inhibiting their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
- 2-Methyl-5-nitro-1H-imidazole-1-acetic acid
- 1-Carboxymethylmetronidazole
- 2-Chloro-5-[(4,5-dihydro-2-(nitroamino)-1H-imidazol-1-yl)methyl]pyridine
Uniqueness
5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
922711-59-9 |
|---|---|
分子式 |
C11H12ClN3 |
分子量 |
221.68 g/mol |
IUPAC名 |
5-chloro-2-[(2-methylimidazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C11H12ClN3/c1-8-14-4-5-15(8)7-9-2-3-10(12)6-11(9)13/h2-6H,7,13H2,1H3 |
InChIキー |
ZVEPDXSKSCODMA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1CC2=C(C=C(C=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


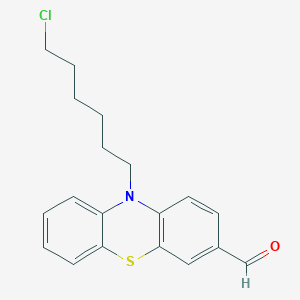
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate](/img/structure/B14175241.png)
![(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone](/img/structure/B14175245.png)
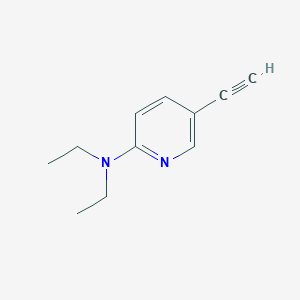
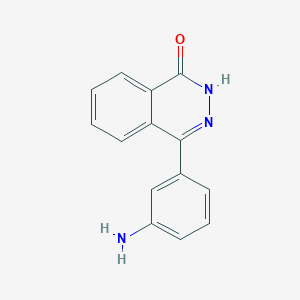
![3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione](/img/structure/B14175253.png)
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14175258.png)

![3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B14175276.png)
